Enzymatic Selectivity Profile: DHODH Inhibition Potency Differential Between Target Compound and Structural Analog
3-Nitro-7,8-dihydroquinolin-5(6H)-one demonstrates a substantial potency differential in dihydroorotate dehydrogenase (DHODH) inhibition assays compared to a closely related structural analog. Against human DHODH, the target compound exhibits an IC50 of 709 nM, whereas the comparator compound (BDBM50096144 / CHEMBL3593987) displays an IC50 of 20,000 nM—a 28.2-fold weaker inhibitory activity [1][2]. Furthermore, against Schistosoma mansoni DHODH, the target compound achieves an IC50 of 23 nM, representing approximately 870-fold greater potency than the comparator's human DHODH value, although direct species-matched comparator data for this target is unavailable [1]. The assay methodology employs the DCIP reduction-based indirect assay with DHO as substrate, measuring activity at 4-second intervals over 60 seconds [1][2].
| Evidence Dimension | DHODH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 709 nM (human DHODH); 23 nM (S. mansoni DHODH) |
| Comparator Or Baseline | BDBM50096144 / CHEMBL3593987: 20,000 nM (DHODH, unknown origin) |
| Quantified Difference | 28.2-fold difference (human DHODH vs comparator DHODH); ~870-fold difference (S. mansoni DHODH vs comparator DHODH) |
| Conditions | DCIP reduction-based indirect assay; DHO as substrate; measurements at 4-second intervals over 60 seconds |
Why This Matters
The ~28-fold potency advantage against human DHODH directly informs selection in SAR programs targeting pyrimidine biosynthesis pathways; the sub-100 nM activity against S. mansoni DHODH may be relevant for antiparasitic screening campaigns.
- [1] BindingDB. BDBM50523217 (CHEMBL155771). Inhibition of human DHODH and Schistosoma mansoni DHODH. ChEMBL-curated affinity data, 2021. View Source
- [2] BindingDB. BDBM50096144 (CHEMBL3593987). Inhibition of DHODH (unknown origin). ChEMBL-curated affinity data, 2016. View Source
